hPGDS-IN-1 -

hPGDS-IN-1

Catalog Number: EVT-281820
CAS Number:
Molecular Formula: C22H20N6O3
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR191801 is a novel hPGDS inhibitor.
Source and Classification

Hematopoietic Prostaglandin D Synthase Inhibitor 1 is derived from research focused on the modulation of prostaglandin synthesis pathways. It falls under the classification of small molecule inhibitors specifically designed to interfere with the enzymatic activity of hematopoietic prostaglandin D synthase. This compound has been studied for its potential applications in oncology and inflammatory diseases due to its ability to alter lipid metabolism and reduce inflammation markers associated with various pathologies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hematopoietic Prostaglandin D Synthase Inhibitor 1 typically involves several organic chemistry techniques, including:

  • Reagents: Common reagents used in the synthesis include various coupling agents and protecting groups to ensure selective reactions.
  • Reaction Conditions: The synthesis often requires controlled temperatures and specific solvents to optimize yield and purity.
  • Purification Techniques: After synthesis, purification methods such as chromatography (e.g., HPLC) are employed to isolate the desired compound from by-products.

Specific synthetic routes have been detailed in research publications, illustrating the step-by-step processes involved in creating this compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of Hematopoietic Prostaglandin D Synthase Inhibitor 1 can be represented by its chemical formula, which includes various functional groups that facilitate its interaction with the target enzyme. The structural analysis reveals:

  • Functional Groups: Presence of hydroxyl groups, aromatic rings, or other moieties that enhance binding affinity.
  • 3D Configuration: Advanced techniques like X-ray crystallography or NMR spectroscopy may be used to determine the three-dimensional arrangement of atoms within the molecule.

Data regarding its molecular weight, melting point, and solubility characteristics are essential for understanding its behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Hematopoietic Prostaglandin D Synthase Inhibitor 1 undergoes specific chemical reactions that are crucial for its mechanism of action. These include:

  • Enzymatic Reactions: The compound inhibits hematopoietic prostaglandin D synthase by binding to its active site, preventing the conversion of substrates into prostaglandin D2.
  • Metabolic Pathways: Understanding how this inhibitor affects downstream signaling pathways is critical for evaluating its therapeutic potential.

Technical details regarding the kinetics of these reactions, such as inhibition constants and reaction rates, provide insights into the efficacy of Hematopoietic Prostaglandin D Synthase Inhibitor 1 .

Mechanism of Action

Process and Data

The mechanism of action for Hematopoietic Prostaglandin D Synthase Inhibitor 1 involves:

  • Binding Affinity: The inhibitor binds competitively or non-competitively to hematopoietic prostaglandin D synthase, effectively reducing its activity.
  • Downstream Effects: By inhibiting this enzyme, there is a consequential decrease in prostaglandin D2 levels, which can lead to reduced inflammation and modulation of immune responses.

Quantitative data from assays measuring prostaglandin levels before and after treatment with Hematopoietic Prostaglandin D Synthase Inhibitor 1 are crucial for validating its effectiveness .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hematopoietic Prostaglandin D Synthase Inhibitor 1 exhibits several key physical and chemical properties:

  • Solubility: Solubility in various solvents is critical for formulation purposes.
  • Stability: Thermal stability and shelf-life are important for storage and handling.
  • pH Sensitivity: The behavior of the compound under different pH conditions can affect its efficacy.

Analytical techniques such as mass spectrometry or infrared spectroscopy may be employed to characterize these properties further .

Applications

Scientific Uses

Hematopoietic Prostaglandin D Synthase Inhibitor 1 has several potential applications in scientific research and medicine:

  • Therapeutics: It holds promise as a therapeutic agent for conditions characterized by excessive inflammation or allergic reactions.
  • Research Tool: The compound can serve as a valuable tool in studies aimed at understanding prostaglandin signaling pathways and their implications in disease states.
  • Drug Development: Insights gained from studies involving this inhibitor may aid in the development of new drugs targeting similar pathways.
Introduction to Hematopoietic Prostaglandin D2 Synthase (hPGDS) and Its Inhibitors

Biochemical Role of hPGDS in Prostaglandin D2 Biosynthesis

Hematopoietic Prostaglandin D2 Synthase (hPGDS; EC 5.3.99.2) is a sigma-class glutathione S-transferase encoded by the HPGDS gene located on chromosome 4q22.3 in humans [3]. This homodimeric enzyme (23 kDa subunits) catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), utilizing reduced glutathione (GSH) as an essential cofactor in a calcium/magnesium-dependent manner [2] [3]. The catalytic mechanism involves critical residues: Trp104 maintains structural integrity of the active site, Tyr8 and Arg14 activate the thiol group of GSH, while Lys112, Cys156, and Lys198 participate in PGH2 binding [2] [9]. Unlike the lipocalin-type PGDS (L-PGDS), which is predominantly expressed in neural tissues and reproductive organs and functions without GSH, hPGDS operates primarily in peripheral tissues and immune cells [2] [6]. This enzymatic conversion positions hPGDS as the dominant source of inflammatory PGD2, with approximately 90% of systemic PGD2 biosynthesis attributed to hPGDS activity in murine models [2].

Table 1: Comparative Features of Human Prostaglandin D Synthases

CharacteristichPGDSL-PGDS
Gene Location4q22.39q34.3
Molecular ClassGlutathione S-transferase (Sigma)Lipocalin
Cofactor RequirementGlutathione-dependentGlutathione-independent
Tissue DistributionImmune cells (mast cells, macrophages), spleen, lung, placentaCNS, heart, male genital organs
Catalytic MechanismGSH-dependent isomerizationSubstrate-selective binding and conversion
Primary FunctionsInflammatory mediator productionNeuroprotection, sleep regulation

Pathophysiological Significance of hPGDS in Inflammatory and Allergic Disorders

hPGDS-derived PGD2 functions as a master regulator in allergic and inflammatory cascades. Its synthesis increases dramatically in activated immune cells: human mast cells produce ~50-100 pg/mL, macrophages generate ~400 pg/mL upon IL-4 stimulation, and eosinophils release 15-80 pg/2×10⁶ cells when challenged with eotaxin/A23187 [2]. This lipid mediator exerts dual effects through G-protein-coupled receptors: DP1 activation causes vasodilation and bronchoconstriction, while DP2/CRTH2 activation triggers chemotaxis of Th2 lymphocytes, eosinophils, and basophils, amplifying type 2 inflammation [2] [6] [9]. Beyond allergic contexts, recent research implicates hPGDS in multiple disease paradigms:

  • Allergic Disorders: Elevated hPGDS expression in nasal mucosa correlates with asthma severity and allergic rhinitis symptoms. PGD2 levels increase >10-fold in bronchoalveolar lavage fluid post-allergen challenge, directly contributing to bronchoconstriction and eosinophil infiltration [2] [9].
  • Renal Pathology: In diabetic KK-Ay mice, periodontitis-induced glomerular hPGDS upregulation exacerbates diabetic nephropathy via increased PGD2 production. Pharmacological hPGDS inhibition (HQL-79) attenuates renal dysfunction by disrupting this axis [5].
  • Cardiovascular Remodeling: Pulmonary arterial hypertension models show dynamic hPGDS regulation in ventricular tissue, suggesting involvement in hypoxia-induced vascular remodeling [8].

Table 2: Disease Associations of hPGDS Overexpression

Disorder CategoryKey Pathophysiological RolesClinical Evidence
Allergic AsthmaMast cell-derived PGD2 induces bronchoconstriction, eosinophil recruitmentBAL fluid PGD2 increases post-challenge; correlates with FEV1 reduction
Diabetic NephropathyGlomerular hPGDS-PGD2 axis exacerbates renal inflammationUrinary hPGDS/creatinine ratio elevated in T2D patients with periodontitis
Atopic DermatitisKeratinocyte hPGDS contributes to lesional inflammationAntimycotics induce PGD2 (8 ng/10⁶ cells) in keratinocytes
Pulmonary HypertensionModulates right ventricular response to pressure overloadTemporal hPGDS dysregulation in monocrotaline-induced PAH

Rationale for Targeting hPGDS in Therapeutic Development

The strategic rationale for hPGDS inhibition encompasses three compelling advantages over downstream receptor blockade or cyclooxygenase inhibition:

  • Upstream Specificity: Selective hPGDS inhibition reduces pathological PGD2 without disrupting cytoprotective prostaglandins (e.g., PGI2, PGE2) derived from the same COX pathway [2] [6]. This contrasts with nonsteroidal anti-inflammatory drugs (NSAIDs) that non-specifically inhibit all prostaglandin production.
  • Dual Receptor Coverage: Unlike DP1 or CRTH2 antagonists that block only one signaling pathway, hPGDS suppression simultaneously attenuates both DP1-mediated vascular effects and CRTH2-driven immune cell recruitment [7] [9].
  • Tissue-Specific Action: The restricted expression profile of hPGDS (primarily hematopoietic cells) minimizes off-target effects compared to ubiquitously expressed COX enzymes [3] [6].

This therapeutic rationale is substantiated by genetic evidence: mice with Hpgds deletions exhibit markedly reduced allergic responses without developmental abnormalities, confirming the enzyme's non-essential role in homeostasis [2]. Furthermore, clinical observations reveal PGD2 as the predominant COX metabolite in asthmatic airways, exceeding other prostaglandins by 10-fold during acute exacerbations [9]. The convergence of these factors has propelled drug discovery efforts targeting hPGDS, with hPGDS-IN-1 emerging as a lead compound in this pharmacological class.

Table 3: Enzyme Inhibition Profile of hPGDS Inhibitors

InhibitorhPGDS IC₅₀ (nM)Selectivity vs L-PGDSSelectivity vs COX-1/2Species Cross-Reactivity
hPGDS-IN-10.6>10,000-fold>10,000-foldHuman, rat, dog, sheep
HQL-798000~100-foldNot reportedMouse, rat
TFC-00712>500-fold>500-foldGuinea pig
TAS-2046.2>1,000-fold>1,000-foldHuman, mouse

Properties

Product Name

hPGDS-IN-1

IUPAC Name

N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29)

InChI Key

VJCLAPUACUQZOV-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O

Solubility

Soluble in DMSO

Synonyms

SAR 191801; SAR-191801; SAR191801

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.